(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine
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Overview
Description
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine is a chiral compound that features an oxazolidine ring fused with an imidazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a phenyl-substituted oxazolidine precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the imidazole or phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its chiral nature makes it particularly useful in studying stereoselective biological processes.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers and advanced composites.
Mechanism of Action
The mechanism of action of (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the oxazolidine ring provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4R)-2-(1H-imidazol-2-yl)-4-methyl-1,3-oxazolidine
- (4R)-2-(1H-imidazol-2-yl)-4-ethyl-1,3-oxazolidine
- (4R)-2-(1H-imidazol-2-yl)-4-isopropyl-1,3-oxazolidine
Uniqueness
Compared to these similar compounds, (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine stands out due to the presence of the phenyl group, which can enhance its binding affinity and specificity in various applications. The phenyl group also contributes to the compound’s stability and potential for further functionalization .
Properties
CAS No. |
188661-43-0 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)10-8-16-12(15-10)11-13-6-7-14-11/h1-7,10,12,15H,8H2,(H,13,14)/t10-,12?/m0/s1 |
InChI Key |
YTCJHHWCONCDQB-NUHJPDEHSA-N |
Isomeric SMILES |
C1[C@H](NC(O1)C2=NC=CN2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC(O1)C2=NC=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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